3-O-Fucopyranosyl-2-acétamido-2-désoxyglucopyranose

Vue d'ensemble

Description

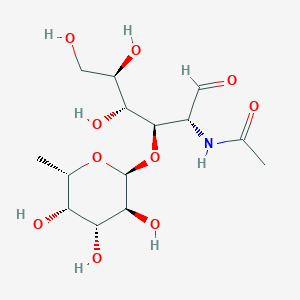

3-O-Fucopyranosyl-2-acetamido-2-deoxyglucopyranose is a fucosylated oligosaccharide. It is a carbohydrate derivative that plays a significant role in various biological processes. This compound is found in human milk and is part of the innate immune system . It is also present in several proteins, such as human transferrin .

Applications De Recherche Scientifique

3-O-Fucopyranosyl-2-acetamido-2-deoxyglucopyranose has several scientific research applications:

Chemistry: Used as a building block in the synthesis of complex carbohydrates.

Biology: Studied for its role in cell-cell recognition and signaling.

Medicine: Investigated for its potential in developing therapeutic agents for immune-related diseases.

Industry: Utilized in the production of glycoproteins and other glycosylated products.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-O-Fucopyranosyl-2-acetamido-2-deoxyglucopyranose involves the glycosylation of 2-acetamido-2-deoxyglucopyranose with fucopyranosyl donors. The reaction typically requires the presence of a catalyst, such as a Lewis acid, and is carried out under anhydrous conditions to prevent hydrolysis .

Industrial Production Methods

Industrial production of this compound can be achieved through enzymatic synthesis, where specific glycosyltransferases are used to catalyze the transfer of fucose to 2-acetamido-2-deoxyglucopyranose. This method is advantageous due to its high specificity and efficiency .

Analyse Des Réactions Chimiques

Types of Reactions

3-O-Fucopyranosyl-2-acetamido-2-deoxyglucopyranose undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as periodate.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

Substitution: Substitution reactions involve the replacement of functional groups with other groups, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Oxidation: Periodate in aqueous solution.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles or electrophiles in polar solvents.

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives.

Mécanisme D'action

The mechanism of action of 3-O-Fucopyranosyl-2-acetamido-2-deoxyglucopyranose involves its interaction with specific receptors and proteins in the body. It binds to lectins and other carbohydrate-binding proteins, facilitating cell-cell communication and immune responses. The molecular targets include various glycoproteins and glycolipids on the cell surface .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-Acetamido-2-deoxy-3-O-(α-L-fucopyranosyl)-D-glucopyranose

- N-Acetylglucosamine

- Fucose-containing oligosaccharides

Uniqueness

3-O-Fucopyranosyl-2-acetamido-2-deoxyglucopyranose is unique due to its specific structure and the presence of both fucose and N-acetylglucosamine moieties. This combination imparts distinct biological properties, making it a valuable compound in various research fields .

Activité Biologique

3-O-Fucopyranosyl-2-acetamido-2-deoxyglucopyranose (Fuc2Ac) is a fucosylated derivative of N-acetylglucosamine, which has garnered attention due to its potential biological activities. This article reviews the compound's biological activity, including its antimicrobial properties, effects on cellular processes, and implications in medical research.

Chemical Structure and Properties

Fuc2Ac has the molecular formula and is characterized by the presence of a fucose sugar attached to an acetylated glucosamine backbone. Its structural configuration contributes to its biological interactions.

Antimicrobial Properties

Fuc2Ac exhibits significant antimicrobial activity against various pathogens. Research indicates that this compound can inhibit bacterial growth, suggesting its potential as a therapeutic agent in treating infections. In particular, it has shown efficacy against Gram-positive bacteria and certain fungi, which may be attributed to its ability to disrupt cell wall synthesis or interfere with metabolic pathways .

| Pathogen Type | Activity Level |

|---|---|

| Gram-positive bacteria | High |

| Gram-negative bacteria | Moderate |

| Fungi | Moderate |

Immunomodulatory Effects

Fuc2Ac has been implicated in modulating immune responses. Studies demonstrate that it can enhance the activity of macrophages, leading to increased phagocytosis and cytokine production. This immunomodulatory effect is crucial for developing therapies aimed at enhancing immune responses in immunocompromised individuals or during infections .

Cellular Mechanisms

The compound's biological effects are mediated through various cellular mechanisms:

- Cell Signaling Pathways : Fuc2Ac influences signaling pathways associated with inflammation and immune responses, including the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) .

- Gene Expression Modulation : It has been shown to alter the expression of genes involved in immune responses and cellular stress pathways .

Study on Antimicrobial Efficacy

In a controlled study, Fuc2Ac was tested against Staphylococcus aureus and Escherichia coli. The results indicated that Fuc2Ac significantly reduced bacterial viability after 24 hours of exposure, with a minimum inhibitory concentration (MIC) established at 50 µg/mL for S. aureus and 100 µg/mL for E. coli .

Immunomodulatory Effects in Macrophages

A recent study evaluated the effects of Fuc2Ac on macrophage activation. Macrophages treated with Fuc2Ac showed a marked increase in tumor necrosis factor-alpha (TNF-α) production compared to untreated controls. This suggests that Fuc2Ac may enhance macrophage-mediated immune responses, potentially aiding in infection control .

Pharmacokinetics

The pharmacokinetic profile of Fuc2Ac remains under investigation; however, preliminary studies suggest it is rapidly absorbed and metabolized in vivo. Its half-life and bioavailability will be critical factors in determining its therapeutic potential .

Propriétés

IUPAC Name |

N-[(2R,3R,4R,5R)-4,5,6-trihydroxy-1-oxo-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexan-2-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO10/c1-5-9(20)11(22)12(23)14(24-5)25-13(10(21)8(19)4-17)7(3-16)15-6(2)18/h3,5,7-14,17,19-23H,4H2,1-2H3,(H,15,18)/t5-,7-,8+,9+,10+,11+,12-,13+,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDWJUIXDZSJZHH-MYCHVAHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC(C(C=O)NC(=O)C)C(C(CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@H]([C@H](C=O)NC(=O)C)[C@@H]([C@@H](CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00967068 | |

| Record name | 2-Deoxy-3-O-(6-deoxyhexopyranosyl)-2-[(1-hydroxyethylidene)amino]hexose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00967068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3-O-fucopyranosyl-2-acetamido-2-deoxyglucopyranose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006700 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

52630-68-9 | |

| Record name | 2-(Acetylamino)-2-deoxy-3-O-(6-deoxy-α-L-galactopyranosyl)-D-glucose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52630-68-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-O-Fucopyranosyl-2-acetamido-2-deoxyglucopyranose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052630689 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Deoxy-3-O-(6-deoxyhexopyranosyl)-2-[(1-hydroxyethylidene)amino]hexose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00967068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-O-fucopyranosyl-2-acetamido-2-deoxyglucopyranose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006700 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: While the study highlights the decreased concentration of 3-O-Fucopyranosyl-2-acetamido-2-deoxyglucopyranose during the albescent stage [], it doesn't explicitly elaborate on the compound's specific role in the albinism process. This carbohydrate likely belongs to a larger group of sugars involved in various metabolic pathways within the tea plant. Its decreased level during albinism could indicate:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.